Beta-Amyloid (1-9) is a peptide fragment derived from the larger amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is of interest due to its role in the formation of amyloid plaques, a hallmark of Alzheimer's disease. Understanding beta-Amyloid (1-9) includes examining its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and its applications in scientific research.
Beta-Amyloid peptides are produced through the proteolytic processing of amyloid precursor protein. The classification of beta-Amyloid peptides includes various lengths, with beta-Amyloid (1-9) being one of the shorter forms. It is classified under neurotoxic peptides that can aggregate and form oligomers or fibrils, contributing to neuronal toxicity and cognitive decline associated with Alzheimer's disease.
Synthesis of beta-Amyloid (1-9) can be achieved through solid-phase peptide synthesis techniques. The process typically involves the following steps:
Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
Beta-Amyloid (1-9) has a specific amino acid sequence that influences its structural conformation. The molecular formula is C45H64N10O10S, with a molecular weight of approximately 885.12 g/mol. Its structure is characterized by a high propensity to form beta-sheet configurations, which are crucial for its aggregation into larger amyloid structures.
The structural analysis often employs techniques like atomic force microscopy and circular dichroism to study its conformational states .
Beta-Amyloid (1-9) participates in several chemical reactions that lead to its aggregation:
These reactions are critical for understanding how beta-Amyloid (1-9) contributes to amyloid plaque formation.
The mechanism of action of beta-Amyloid (1-9) involves its aggregation into oligomers that disrupt neuronal function. These aggregates can interfere with synaptic transmission, promote oxidative stress, and trigger inflammatory responses in the brain:
Research continues to explore how these mechanisms contribute to cognitive decline in Alzheimer's disease.
Beta-Amyloid (1-9) exhibits several notable physical and chemical properties:
These properties are essential for understanding how beta-Amyloid (1-9) behaves in biological systems.
Beta-Amyloid (1-9) has several applications in scientific research:
β-Amyloid (1-9) (sequence: DAEFRHDSG) constitutes the hydrophilic N-terminal domain of full-length amyloid-β peptides (e.g., Aβ1–40/42). Unlike the hydrophobic C-terminal regions critical for β-sheet stacking, this fragment exhibits intrinsic structural disorder and does not participate directly in cross-β network formation. Experimental studies confirm that deletion of residues 1–9 in Aβ1–40 (yielding Aβ10–40) does not impede amyloid fibril formation kinetics or alter core fibril architecture [9]. This indicates that the N-terminal domain is structurally decoupled from the amyloidogenic core (residues ~10–40), functioning instead as a soluble, dynamic element.
Table 1: Aggregation Properties of Aβ Variants
Aβ Variant | Core Amyloidogenic Region | Aggregation Rate | Fibril Morphology |
---|---|---|---|
Aβ1–40 | Residues 10–40 | Baseline (reference) | Twisted filaments |
Aβ10–40 | Residues 10–40 | Comparable to Aβ1–40 | Identical to Aβ1–40 fibrils |
β-Amyloid (1–9) | Non-amyloidogenic | No self-aggregation | Not applicable |
Furthermore, seeding experiments demonstrate cross-structural compatibility: Pre-formed Aβ1–40 fibrils successfully template Aβ10–40 fibril growth, propagating identical molecular conformations [9]. This confirms that residues 1–9 are neither necessary for nucleation nor elongation of amyloid fibrils. Their absence does, however, enhance peptide solubility, suggesting a role in modulating bioavailability of pathogenic aggregates [5] [9].
β-Amyloid (1–9) harbors a linear B-cell epitope (Aβ1–9) while lacking T-cell epitopes implicated in autoimmune encephalitis [5]. This immunodominant region is accessible on soluble Aβ monomers and fibril surfaces, making it a strategic target for antibody-mediated clearance. Notably, antibodies against Aβ1–9 exhibit high selectivity for N-terminal neoepitopes without cross-reacting with full-length APP or C-terminal Aβ fragments [5] [10].
Vaccine design leverages this specificity to minimize neuroinflammation. For example, DNA-based vaccines (e.g., AV-1955) incorporate Aβ1–9 alongside pathogen-derived T-helper epitopes (e.g., tetanus toxoid peptides). This configuration elicits potent IgG responses against Aβ1–9 in non-human primates without activating Aβ-reactive T-cells [2]. Similarly, conjugate vaccines fusing Aβ1–9 to carrier proteins (e.g., KLH) generate antibodies that recognize senile plaques in human Alzheimer’s brain sections [10].
Table 2: Immune Response Profiles Targeting Aβ1–9
Vaccine Platform | Adjuvant/System | Antibody Specificity | T-Cell Response to Aβ |
---|---|---|---|
DNA epitope (AV-1955) | Electroporation | Anti-Aβ1–9 IgG | Absent (only to foreign epitopes) |
Peptide-carrier (Aβ1–9-KLH) | Alum/IFA | High-affinity anti-Aβ1–9 | Undetectable |
Full-length Aβ42 (AN1792) | QS21 | Pan-Aβ (B-cell epitopes 1–42) | Autoreactive (meningoencephalitis) |
These findings underscore Aβ1–9 as a safe immunotherapeutic target that avoids the pitfalls of full-length Aβ vaccines, which risk inflammatory T-cell activation against central Aβ epitopes [2] [10].
Fibril polymorphism—the ability of a single Aβ sequence to adopt multiple stable conformations—is a hallmark of amyloid self-assembly. Residues 1–9 are dispensable for this diversity, as Aβ10–40 retains the capacity to form at least five distinct fibril polymorphs under varying physicochemical conditions (agitation, temperature, ionic strength) [6] [9]. Solid-state NMR analyses confirm that structural variations arise from rearrangements within the core β-sheet regions (residues 10–40), including:
Table 3: Polymorphic Fibril Structures of Aβ Constructs
Growth Condition | Fibril Morphology (Aβ1–40) | Aβ10–40 Compatibility | Key Structural Determinants |
---|---|---|---|
Quiescent, 37°C (Form A) | Long, twisted filaments | Yes | Steric zipper core (residues 18–42) |
Agitated, 24°C (Form C) | Short, straight bundles | Yes | Altered salt bridges (D23–K28) |
Zn2+-supplemented (Form Z) | Clumped protofibrils | Yes | Metal-coordinated H+ (residues 6–14) |
Hydration status also fails to alter Aβ10–40 fibril architecture, confirming that polymorphic stability derives from intrinsic backbone H-bonding and side-chain interactions rather than solvent effects or N-terminal dynamics [9]. This polymorphism has clinical relevance: Distinct fibril "strains" exhibit varying stability, neurotoxicity, and prion-like propagation capacity in vivo, potentially contributing to heterogeneity in Alzheimer’s disease progression [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7